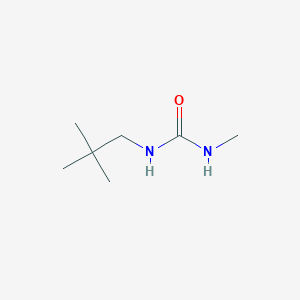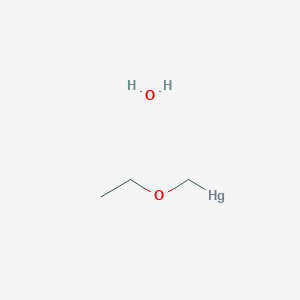
Ethoxymethylmercury;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxymethylmercury;hydrate is an organomercury compound that includes an ethoxy group (–OCH2CH3) and a methyl group (–CH3) bonded to a mercury atom, with water molecules associated in its structure. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
準備方法
Synthetic Routes and Reaction Conditions: Ethoxymethylmercury;hydrate can be synthesized through the reaction of ethyl alcohol with mercuric acetate in the presence of a base. The reaction typically involves the following steps:
- Dissolve mercuric acetate in ethyl alcohol.
- Add a base such as sodium hydroxide to the solution.
- Allow the reaction to proceed at room temperature, resulting in the formation of ethoxymethylmercury.
- The product is then hydrated by adding water to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions: Ethoxymethylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethoxy and methyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Mercuric oxide and ethyl acetate.
Reduction: Elemental mercury and ethyl alcohol.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学的研究の応用
Ethoxymethylmercury;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, though its toxicity limits its applications.
Industry: Utilized in the production of certain industrial chemicals and materials.
作用機序
The mechanism of action of ethoxymethylmercury;hydrate involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
類似化合物との比較
Methylmercury: Another organomercury compound with similar toxicity but different functional groups.
Ethylmercury: Similar to ethoxymethylmercury but with an ethyl group instead of an ethoxy group.
Phenylmercury: Contains a phenyl group and exhibits different chemical properties.
Uniqueness: Ethoxymethylmercury;hydrate is unique due to its specific functional groups, which influence its reactivity and interactions with biological systems. Its hydration state also affects its chemical behavior and applications.
特性
CAS番号 |
112570-02-2 |
|---|---|
分子式 |
C3H9HgO2 |
分子量 |
277.69 g/mol |
IUPAC名 |
ethoxymethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h2-3H2,1H3;;1H2 |
InChIキー |
XUQHVURHCDFVQA-UHFFFAOYSA-N |
正規SMILES |
CCOC[Hg].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
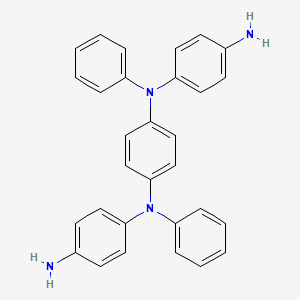
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
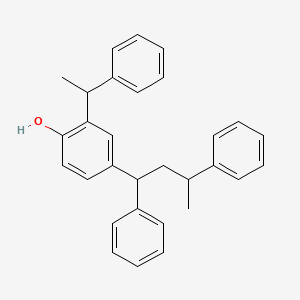

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
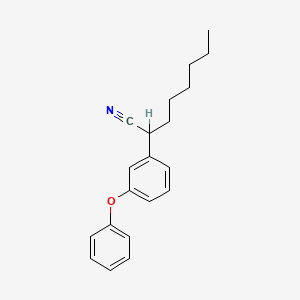
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
